
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and an allylamine group attached to the furanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furanone derivatives and chlorinating agents.
Chlorination: The furanone ring is chlorinated at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated furanone is then reacted with allylamine to introduce the 2-propenylamino group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions can produce a variety of substituted furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(methylamino)-
- 2(5H)-Furanone, 3,4-dichloro-5-(ethylamino)-
- 2(5H)-Furanone, 3,4-dichloro-5-(propylamino)-
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is unique due to the presence of the 2-propenylamino group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
647832-08-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
3,4-dichloro-2-(prop-2-enylamino)-2H-furan-5-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-2-3-10-6-4(8)5(9)7(11)12-6/h2,6,10H,1,3H2 |
InChI Key |
BVJATRCNFQNBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


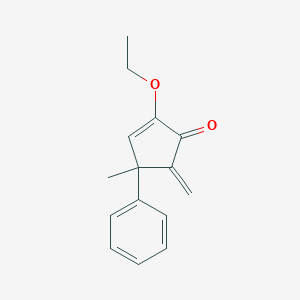
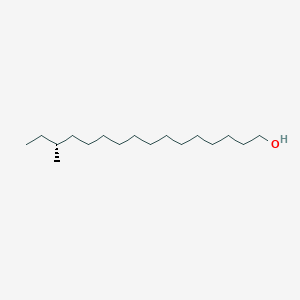
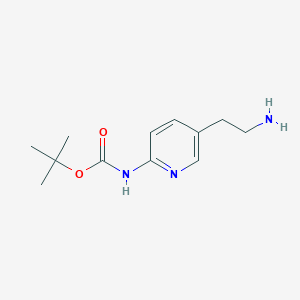
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
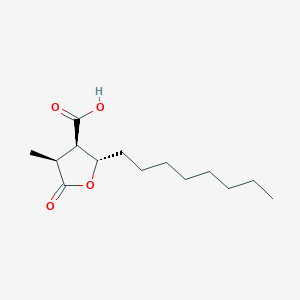
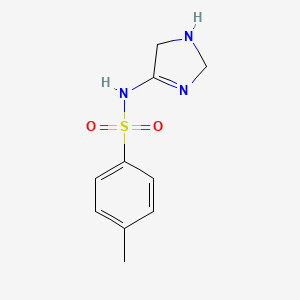
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
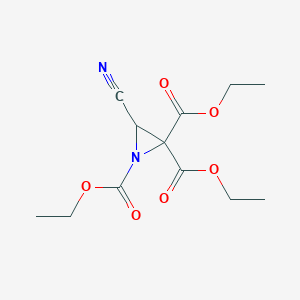

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)

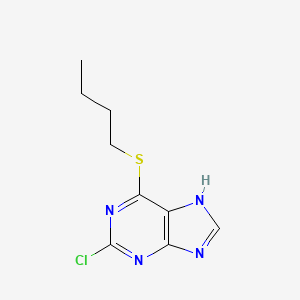
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
